(3-Isopropoxy-4-methylphenyl)boronic acid
Description
Properties
IUPAC Name |
(4-methyl-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7(2)14-10-6-9(11(12)13)5-4-8(10)3/h4-7,12-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLSKSUTMJVODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of 3 Isopropoxy 4 Methylphenyl Boronic Acid
Precursor Synthesis: Preparation of 4-Bromo-2-isopropoxy-1-methylbenzene (B1377585)
The necessary precursor for the synthesis is 4-bromo-2-isopropoxy-1-methylbenzene. This starting material can be synthesized from commercially available starting materials through standard aromatic substitution reactions.
Borylation of the Aryl Precursor
The conversion of the aryl bromide to the boronic acid is typically achieved through a two-step process:
Formation of an Organolithium Reagent: 4-Bromo-2-isopropoxy-1-methylbenzene is reacted with a strong base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). This reaction results in a lithium-halogen exchange, forming the highly reactive aryllithium intermediate. google.com
Reaction with a Borate Ester: The aryllithium reagent is then treated with a trialkyl borate, such as triisopropyl borate or trimethyl borate. google.com The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester.
Hydrolysis: The resulting boronate ester is subsequently hydrolyzed with an acidic aqueous solution to yield the final product, this compound.
Table 2: General Reaction Scheme for the
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | 4-Bromo-2-isopropoxy-1-methylbenzene | n-Butyllithium, Triisopropyl borate | This compound |
Mechanistic Insights into Reactions Involving 3 Isopropoxy 4 Methylphenyl Boronic Acid and Arylboronic Acid Systems
Elucidation of Transmetalation Processes in Cross-Coupling Reactions
Transmetalation, the transfer of an organic group from boron to a transition metal catalyst, is a pivotal step in many cross-coupling reactions involving (3-isopropoxy-4-methylphenyl)boronic acid. The precise pathway of this process is highly dependent on the catalytic system employed.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds. illinois.edu The transmetalation step in this reaction, involving arylboronic acids like this compound, has been a subject of extensive mechanistic investigation. illinois.edunih.gov It is generally accepted that the catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination. nih.govmdpi.com
Two primary pathways for transmetalation are often considered. acs.orgnih.gov
The Boronate Pathway (Path A): In this mechanism, the boronic acid first reacts with a base (e.g., hydroxide) to form a more nucleophilic boronate species. nih.govacs.org This activated boronate then reacts with an arylpalladium(II) halide complex (formed after oxidative addition) to transfer the aryl group to the palladium center. nih.govacs.org
The Oxo-Palladium Pathway (Path B): Alternatively, the arylpalladium(II) halide complex can undergo ligand exchange with the base to form an arylpalladium(II) hydroxide (B78521) complex. acs.orgnih.gov This hydroxo complex then reacts directly with the neutral boronic acid. acs.orgnih.gov
Systematic studies comparing the rates of these two pathways suggest that for many common phosphine (B1218219) ligands and aqueous solvent systems, the reaction between the palladium hydroxo complex and the neutral boronic acid (Path B) is the dominant route for transmetalation. acs.orgnih.gov The formation of pre-transmetalation intermediates containing Pd-O-B linkages has been identified, providing crucial evidence for the intimate mechanism of aryl group transfer. illinois.edunih.gov
Table 1: Key Species in Suzuki-Miyaura Transmetalation Pathways
| Pathway | Palladium Species | Boron Species | Key Interaction |
| Boronate Pathway (A) | Arylpalladium(II) Halide | Aryltrihydroxyborate | Nucleophilic attack of boronate on Pd-halide complex. acs.org |
| Oxo-Palladium Pathway (B) | Arylpalladium(II) Hydroxide | Arylboronic Acid | Reaction of Pd-hydroxo complex with neutral boronic acid. acs.orgnih.gov |
Copper-Catalyzed Transmetalation Pathways (e.g., Chan-Lam Reaction Mechanism)
The Chan-Lam reaction enables the formation of carbon-heteroatom bonds, coupling arylboronic acids with amines or alcohols using a copper catalyst. nrochemistry.comorganic-chemistry.orgwikipedia.org Unlike palladium-catalyzed reactions, the mechanism often involves changes in the oxidation state of copper, typically between Cu(I), Cu(II), and sometimes Cu(III). wikipedia.orgst-andrews.ac.uk
The proposed mechanism for the Chan-Lam amination generally involves the following steps:
Coordination of the amine (or alcohol) to a Cu(II) species. st-andrews.ac.uk
Transmetalation of the aryl group from the boronic acid to the copper center. nrochemistry.comst-andrews.ac.uk This step is often considered rate-limiting. researchgate.net
The resulting intermediate can then undergo disproportionation to form a key Cu(III) complex. st-andrews.ac.uk
Reductive elimination from the Cu(III) intermediate forges the C-N (or C-O) bond and regenerates a Cu(I) species. wikipedia.orgst-andrews.ac.uk
The Cu(I) species is then re-oxidized to Cu(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle. nrochemistry.comst-andrews.ac.uk
Recent investigations have highlighted the complexity of this process, identifying key intermediates and off-cycle species that can inhibit the reaction. acs.orgacs.orgresearchgate.net The presence of a coordinating base, such as hydroxide, can facilitate the initial B-to-Cu(II) transmetalation through the formation of mixed Cu-(μ-OH)-B intermediates. mdpi.comresearchgate.net
Both the base and the ligands coordinated to the metal center play crucial roles in the transmetalation step.
Hydroxide ions (OH⁻) have a multifaceted role in palladium-catalyzed Suzuki-Miyaura reactions. researchgate.net
Activation of Boronic Acid: As mentioned in the boronate pathway, OH⁻ converts the boronic acid to a more reactive tetracoordinate boronate. wikipedia.orgorganic-chemistry.org
Formation of Palladium Hydroxo Complexes: OH⁻ can replace the halide ligand on the palladium center, forming the key reactive species in the oxo-palladium pathway. acs.orgresearchgate.netrsc.org
Promotion of Reductive Elimination: Unexpectedly, hydroxide has also been shown to promote the final reductive elimination step. researchgate.net However, an excess of base can also be detrimental by forming unreactive anionic boronate species, sequestering the boron reagent. researchgate.net
Ligands are critical for stabilizing the metal catalyst, preventing decomposition, and modulating its reactivity. yonedalabs.com In the Suzuki-Miyaura reaction, bulky, electron-rich phosphine ligands generally accelerate both oxidative addition and reductive elimination. wikipedia.org The steric bulk of the ligand can also influence the transmetalation barrier. nih.gov For instance, increasing the steric hindrance of phosphine ligands can raise the energy barrier for transmetalation. nih.gov Conversely, the longer bond length between arsenic and palladium in arsa-Buchwald ligands, compared to their phosphine analogs, has been shown to facilitate the transmetalation step, especially with sterically hindered substrates. rsc.org
Role of Boron in Reaction Intermediates and Transition States
In cross-coupling reactions, the boron atom of the boronic acid is not merely a spectator. It is central to the formation of key intermediates that precede the transfer of the aryl group. illinois.edunih.gov In the Suzuki-Miyaura reaction, intermediates featuring a Pd-O-B linkage have been detected and characterized. illinois.edunih.govacs.org
Two distinct types of these pre-transmetalation intermediates have been identified:
A tricoordinate (6-B-3) boronic acid complex . illinois.edunih.govacs.org
A tetracoordinate (8-B-4) boronate complex . illinois.edunih.govacs.org
Both of these intermediates are competent to undergo transmetalation. illinois.edunih.govacs.org The pathway that dominates can depend on the reaction conditions, such as the ligand concentration. nih.govacs.org Similarly, in copper-catalyzed reactions, the formation of Cu-O-B linkages in mixed intermediates is a crucial prelude to the B-to-Cu aryl transfer. mdpi.comresearchgate.net The ability of the boron atom to exist in both trigonal planar (in boronic acids) and tetrahedral (in boronates) geometries is fundamental to its role in these catalytic cycles. researchgate.net
Computational Chemistry Approaches to Reaction Mechanisms and Reactivity Prediction
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of cross-coupling reactions. rsc.orgresearchgate.net These studies provide insights into the structures of transient intermediates and transition states that are often difficult or impossible to observe experimentally. nih.gov
DFT calculations have been used to:
Compare the energy barriers of different proposed mechanistic pathways, such as the boronate versus the oxo-palladium pathway in the Suzuki-Miyaura reaction. nih.govresearchgate.net
Predict the structures of pre-transmetalation intermediates, which have later been confirmed by experimental techniques like NMR spectroscopy. nih.govacs.org
Analyze the electronic and steric effects of ligands on the reaction barriers. nih.gov
Investigate the mechanism of copper-catalyzed reactions, including the roles of different copper oxidation states and the energetics of the transmetalation and reductive elimination steps. acs.orgmdpi.com
These computational investigations have provided strong support for the viability of intermediates with Pd-O-B linkages and have helped to refine the mechanistic understanding of both palladium- and copper-catalyzed cross-coupling reactions. nih.govrsc.org
Influence of Substituent Effects on Reactivity and Selectivity in this compound Reactions
The isopropoxy and methyl groups on the phenyl ring of this compound exert significant electronic and steric influences on its reactivity and the selectivity of its coupling reactions.
Electronic Effects:
The methyl group at the para-position is a weak electron-donating group through induction and hyperconjugation, further enhancing the electron density of the ring and the nucleophilicity of the ipso-carbon.
Steric Effects:
The isopropoxy group , being bulkier than a methoxy (B1213986) group, introduces steric hindrance at the ortho-position (position 2). This steric bulk can influence the rate of transmetalation and may affect the preferred orientation of the molecule in the transition state. researchgate.net In reactions with substituted coupling partners, this steric hindrance could potentially direct the regioselectivity of the coupling. researchgate.netresearchgate.net
Table 2: Predicted Substituent Effects on Key Reaction Steps
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Transmetalation |
| Isopropoxy | 3-(meta) | Electron-donating (net) | Moderate steric hindrance | Accelerates (electronic) / May slightly hinder (steric) |
| Methyl | 4-(para) | Electron-donating | Minimal | Accelerates (electronic) |
Aryl Radical Transfer Pathways in Oxidative Carbon–Boron Bond Cleavage
Beyond their role in traditional polar, two-electron transmetalation cycles, arylboronic acids can serve as effective precursors to aryl radicals through oxidative cleavage of the carbon-boron (C–B) bond. rsc.orgrsc.org This transformation opens up alternative synthetic routes for forming carbon-carbon and carbon-heteroatom bonds. The generation of an aryl radical from an arylboronic acid typically involves a single-electron transfer (SET) from the boronic acid derivative to a suitable oxidant.
Several catalytic systems have been shown to be effective for this process, including those based on manganese(III) acetate (B1210297), silver(I)/persulfate, and iron(II or III)/persulfate. rsc.org Manganese(III) acetate, in particular, has been widely used for the generation of radicals from various precursors. acs.org The general mechanism for the Mn(OAc)₃-mediated generation of an aryl radical from an arylboronic acid is proposed to involve the formation of a manganese(III)-boronate complex. A subsequent single-electron transfer from the aryl group to the Mn(III) center cleaves the C–B bond, yielding an aryl radical, boric acid, and a reduced Mn(II) species. acs.orgnih.govmdpi.com
The electronic nature of the substituents on the aryl ring can influence the efficiency of radical generation. While electron-withdrawing groups can facilitate certain oxidative deboronation processes, the generation of aryl radicals for subsequent coupling reactions often proceeds efficiently with a range of substituted arylboronic acids, including those with electron-donating groups. acs.orgnih.gov For this compound, the presence of two electron-donating groups (a meta-isopropoxy and a para-methyl group) increases the electron density of the aromatic ring. This enhanced electron density could facilitate the initial oxidative single-electron transfer step, potentially promoting the formation of the corresponding (3-isopropoxy-4-methylphenyl) radical under appropriate oxidative conditions.
Once formed, this aryl radical can participate in a variety of subsequent reactions, such as addition to aromatic solvents to form biaryl compounds. acs.org The table below illustrates the effectiveness of Mn(OAc)₃ in generating aryl radicals from various substituted arylboronic acids for the synthesis of unsymmetrical biaryls in benzene.
| Arylboronic Acid (ArB(OH)₂) | Substituent (Position) | Product (Ar-Ph) | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | -H | Biphenyl (B1667301) | 85 |
| 4-Methylphenylboronic acid | 4-CH₃ | 4-Methylbiphenyl | 88 |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | 4-Methoxybiphenyl | 82 |
| 4-Chlorophenylboronic acid | 4-Cl | 4-Chlorobiphenyl | 78 |
| 3-Nitrophenylboronic acid | 3-NO₂ | 3-Nitrobiphenyl | 75 |
| 4-Formylphenylboronic acid | 4-CHO | 4-Formylbiphenyl | 80 |
Protodeboronation Considerations in Reaction Optimization
A significant and often undesirable side reaction in processes utilizing arylboronic acids is protodeboronation, which involves the cleavage of the C–B bond and its replacement with a C–H bond. acs.org This reaction consumes the boronic acid, reducing the yield of the desired product. The propensity for an arylboronic acid to undergo protodeboronation is highly dependent on factors such as pH, temperature, and the electronic properties of the aryl substituent. acs.orgnih.gov
Mechanistic studies have revealed multiple pathways for protodeboronation. In acidic media, the reaction is generally promoted for arylboronic acids bearing electron-donating groups. rsc.org These substituents increase the electron density at the ipso-carbon, facilitating electrophilic attack by a proton source. The reaction is thought to proceed via a four-membered ring transition state involving the boronic acid and the acid. rsc.org Given that this compound possesses two electron-donating groups, it is expected to be particularly susceptible to acid-promoted protodeboronation.
Under basic conditions, the situation is more complex. The boronic acid exists in equilibrium with its more reactive tetrahedral boronate species, [ArB(OH)₃]⁻. acs.org The effect of substituents on the rate of base-catalyzed protodeboronation follows a "V-shaped" trend when plotted against Hammett parameters. nih.govacs.org Both electron-donating and strongly electron-withdrawing substituents can accelerate the reaction, but through different mechanisms. Electron-rich arylboronic acids, like this compound, are believed to undergo protodeboronation via a concerted mechanism involving proton transfer to the ipso-carbon and C–B bond cleavage. acs.org In contrast, highly electron-deficient systems may proceed through a pathway involving the formation of a transient aryl anion. nih.govacs.org
The significant potential for protodeboronation with electron-rich systems like this compound necessitates careful optimization of reaction conditions. Key strategies to mitigate this side reaction include:
pH Control: Avoiding strongly acidic conditions is crucial. In base-mediated reactions, the choice of base and careful control of pH can minimize the concentration of the highly reactive boronate species or avoid pH ranges where protodeboronation is fastest. nih.gov
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) or MIDA boronate ester, can suppress protodeboronation. ed.ac.uk These "caged" forms provide stability and allow for the slow release of the active boronic acid under the reaction conditions, keeping its standing concentration low and thus disfavoring the side reaction.
The following table presents data on the acid-promoted protodeboronation of various substituted arylboronic acids, highlighting the influence of substituent electronic effects on reaction time and yield.
| Arylboronic Acid | Substituent(s) | Electronic Effect | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Hydroxyphenylboronic acid | 4-OH | Strongly Donating | 1 | 85 |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Donating | 2 | 82 |
| 4-Methylphenylboronic acid | 4-CH₃ | Donating | 4 | 78 |
| Phenylboronic acid | -H | Neutral | 5 | 72 |
| 4-Chlorophenylboronic acid | 4-Cl | Withdrawing | 6 | 85 |
| 4-Acetylphenylboronic acid | 4-COCH₃ | Strongly Withdrawing | 12 | 84 |
| 4-Nitrophenylboronic acid | 4-NO₂ | Strongly Withdrawing | 8 | 75 |
The data clearly show that electron-donating groups (–OH, –OCH₃, –CH₃) accelerate the rate of acid-promoted protodeboronation, leading to shorter reaction times compared to phenylboronic acid or those with electron-withdrawing groups. rsc.org This underscores the importance of minimizing exposure of this compound to acidic conditions to maximize its availability for desired coupling reactions.
Arylboronic Acids As Catalysts: Applications of 3 Isopropoxy 4 Methylphenyl Boronic Acid Analogues
Lewis Acidity and Substrate Activation by Arylboronic Acids
The catalytic function of arylboronic acids is fundamentally rooted in their character as Lewis acids—electron pair acceptors. nih.gov This Lewis acidity allows them to interact with and activate substrates containing hydroxyl groups. ualberta.ca The boron atom in an arylboronic acid possesses a vacant p-orbital, making it electrophilic.
The primary mode of substrate activation involves the condensation of the boronic acid with a hydroxyl-containing substrate, such as a carboxylic acid or an alcohol, to form a boronate ester intermediate. rsc.org This process is reversible and facilitates subsequent transformations by making the substrate more susceptible to nucleophilic attack. For instance, in the activation of a carboxylic acid, the formation of an (acyloxy)boron intermediate enhances the electrophilicity of the carbonyl carbon. rsc.org
The Lewis acidity of an arylboronic acid is significantly influenced by the electronic nature of the substituents on the aryl ring. nih.gov
Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase the Lewis acidity of the boron center by pulling electron density away from it. This enhanced acidity generally leads to greater catalytic activity, particularly in reactions requiring strong electrophilic activation. ualberta.carsc.org
Electron-donating groups (e.g., -OCH(CH₃)₂, -CH₃), such as those in (3-Isopropoxy-4-methylphenyl)boronic acid, decrease the Lewis acidity of the boron atom. nih.gov This can modulate the catalyst's reactivity and selectivity.
In solution, boronic acids can exist in equilibrium with their trimeric anhydride (B1165640) form, known as a boroxine (B1236090). nih.govlookchem.com Boroxines are often more Lewis acidic than their corresponding monomeric boronic acids and can be the active catalytic species in certain reactions. nih.govresearchgate.net The formation of these species and their interaction with substrates is a key aspect of their catalytic cycle.
| Substituent Effect on Lewis Acidity | Predicted Impact on Catalytic Activity |
| Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Increased Lewis acidity, often leading to higher reaction rates. |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Decreased Lewis acidity, potentially leading to lower reactivity but sometimes higher selectivity. |
| Steric Hindrance (e.g., ortho-substituents) | Can influence substrate binding and the stability of intermediates, affecting both reactivity and selectivity. ualberta.ca |
Boronic Acid Catalysis in Dehydrative Condensation Reactions
One of the most significant applications of arylboronic acid catalysis is in dehydrative condensation reactions, where a molecule of water is eliminated to form a new bond. bath.ac.uk This approach is highly atom-economical and environmentally benign.
Arylboronic acids are effective catalysts for the direct formation of amides from carboxylic acids and amines, a fundamental transformation in organic and medicinal chemistry. rsc.org The catalytic cycle typically involves the activation of the carboxylic acid by the boronic acid to form a reactive acylboronate intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond, regenerating the boronic acid catalyst. nih.gov
The efficiency of this process is often dependent on the choice of catalyst and reaction conditions. Electron-deficient arylboronic acids are frequently employed to enhance the rate of reaction due to their higher Lewis acidity. rsc.org For example, ortho-iodo arylboronic acids have shown notable catalytic activity in direct amidation. acs.org The reaction is typically carried out under azeotropic reflux conditions to remove the water byproduct, driving the equilibrium towards product formation. nih.gov
Table: Representative Arylboronic Acid Catalysts in Amidation
| Catalyst | Key Features |
|---|---|
| Phenylboronic acid | A simple, foundational catalyst for amidation. |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Highly electron-deficient, leading to enhanced catalytic activity. rsc.org |
| ortho-Iodoarylboronic acids | Exhibit accelerated catalysis, potentially due to a unique halogen effect. acs.org |
Similar to amidation, arylboronic acids can catalyze the dehydrative esterification of carboxylic acids with alcohols. The mechanism parallels that of amidation, involving the formation of a reactive acylboronate intermediate that is subsequently attacked by the alcohol nucleophile. bath.ac.uk Electron-poor arylboronic acids have proven to be effective catalysts for dehydrative C–O bond formation. nih.gov This method provides a direct route to esters, avoiding the pre-activation of the carboxylic acid often required in traditional methods.
Boronic Acid Catalysis in Other Organic Transformations (e.g., Aldol-Type Condensations, Cycloadditions)
The catalytic utility of arylboronic acids extends beyond simple condensation reactions to more complex carbon-carbon bond-forming transformations.
Aldol-Type Condensations: Boronic acids have been shown to catalyze aldol-type reactions. In some systems, aminoboronic acids can act through a dual-activation mechanism, where the Lewis acidic boron center activates an aldehyde while the amine functionality facilitates enamine or enolate formation from a ketone. nih.gov Gold-catalyzed additions of boronic acids to alkynes can also generate boron enolates, which then participate in aldol (B89426) reactions with aldehydes. nih.govucl.ac.uk
Cycloadditions: Arylboronic acid catalysis has been successfully applied to cycloaddition reactions, such as the Diels-Alder reaction. The boronic acid catalyst is believed to activate unsaturated carboxylic acid dienophiles by lowering their Lowest Unoccupied Molecular Orbital (LUMO) energy. researchgate.net This activation likely occurs through the formation of a covalent monoacylated hemiboronic ester intermediate, facilitating the [4+2] cycloaddition with a diene. researchgate.net This strategy has been used to synthesize polysubstituted aromatic carboxylic acids. researchgate.net
Development of Novel Arylboronic Acid Catalysts (e.g., Fluorous, Solid-Supported)
To address challenges related to catalyst separation, recovery, and reuse, significant research has focused on developing novel, practical arylboronic acid catalyst systems. rsc.org
Solid-Supported Catalysts: Immobilizing arylboronic acids on solid supports, such as polystyrene or mesocellular siliceous foam (MCF), allows for easy removal of the catalyst from the reaction mixture by simple filtration. rsc.orgresearchgate.net For instance, a polystyrene-supported boronic acid prepared by copolymerizing 4-vinylphenylboronic acid has demonstrated recoverability and reusability in amidation reactions. rsc.org
Fluorous Catalysts: Another strategy involves attaching a "fluorous" tag (a perfluoroalkyl chain) to the boronic acid catalyst. rsc.org These fluorous boronic acid catalysts can be readily separated from the non-fluorous product and reactant mixture using fluorous solid-phase extraction (F-SPE). rsc.orgrsc.org A thermally stable, fluorous sulfur-containing boronic acid has been developed that efficiently promotes dehydrative amidation and can be reused multiple times with minimal loss of activity. rsc.orgdntb.gov.ua
Table: Comparison of Novel Catalyst Systems
| Catalyst Type | Separation Method | Advantages | Disadvantages |
|---|---|---|---|
| Solid-Supported | Filtration | Simple recovery, reusability, potential for flow chemistry. | Can have lower activity than homogeneous counterparts, potential for leaching. |
Dual Catalytic Methodologies Merging Boronic Acids with Other Catalytic Systems
A powerful and expanding area of research involves the integration of boronic acid catalysis with other catalytic systems to achieve novel transformations or enhance selectivity. ualberta.ca This dual catalysis approach allows for the simultaneous activation of different reacting partners or the orchestration of sequential catalytic cycles. nih.gov
Boronic Acid and Amine Catalysis: A dual system merging boronic acids and chiral amines has been developed for the asymmetric allylation of branched aldehydes. ualberta.ca In this system, the boronic acid activates an allylic alcohol to generate a carbocation, while a chiral amine reacts with the aldehyde to form a nucleophilic enamine. The subsequent reaction between these two activated species allows for the creation of valuable all-carbon quaternary centers with high enantioselectivity. ualberta.canih.gov
Boronic Acid and Photoredox Catalysis: Boronic acids can be combined with photoredox catalysts in a dual system to generate carbon radicals. researchgate.net A Lewis base can form a redox-active complex with the boronic acid (or its boroxine form), which can then be activated by a photocatalyst under visible light irradiation to generate alkyl or aryl radicals for C-C bond formation. nih.govresearchgate.net
Boronic Acid and Transition Metal Catalysis: Boronic acids can work in concert with transition metals like gold. For example, a gold catalyst can facilitate the addition of a boronic acid to an alkyne, generating a boron enolate intermediate that can then participate in further reactions, such as aldol condensations. nih.gov
Sustainable Chemistry and Green Methodologies in 3 Isopropoxy 4 Methylphenyl Boronic Acid Research
Development of Environmentally Benign Reaction Conditions
The pursuit of greener reaction conditions is a cornerstone of sustainable chemistry. This involves minimizing or eliminating the use of hazardous solvents and reagents, thereby reducing the environmental impact of chemical processes.
Utilization of Aqueous Media and Solvent-Free Systems
The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. For reactions involving arylboronic acids, such as the Suzuki-Miyaura cross-coupling, aqueous media have been successfully employed. The development of water-soluble ligands and catalysts has facilitated these transformations, offering an environmentally friendly alternative to volatile organic solvents. nih.govresearchgate.net For instance, a mild and efficient ligand-free Suzuki-Miyaura coupling reaction catalyzed by heterogeneous Palladium on carbon (Pd/C) has been developed for use in aqueous media at room temperature. nih.gov
Solvent-free, or solid-state, reactions represent another significant advancement in green chemistry. These reactions, often facilitated by methods such as ball milling, can lead to reduced waste, lower energy consumption, and sometimes, unique reactivity compared to solution-phase chemistry. rsc.org Palladium-catalyzed oxidative homocoupling reactions of aryl boronic acids have been successfully carried out using a solvent-free and ligand-free ball-milling method, allowing for the efficient synthesis of biphenyl (B1667301) derivatives. rsc.org Dehydrative C-alkylation of 1,3-dicarbonyl compounds with benzylic alcohols, catalyzed by arylboronic acids, can also be performed under solvent-free conditions. acs.org
Table 1: Comparison of Reaction Media for Arylboronic Acid Transformations
| Reaction Medium | Advantages | Disadvantages | Representative Reactions |
| Aqueous Media | Non-toxic, non-flammable, readily available, environmentally benign. | Poor solubility of some organic substrates, potential for hydrolysis of reactants or products. | Suzuki-Miyaura Coupling, Heck Reaction. nih.govresearchgate.net |
| Solvent-Free Systems | Reduced waste, lower energy consumption, potential for enhanced reaction rates. | Limited applicability for some reactions, potential for localized overheating. | Oxidative Homocoupling, Dehydrative C-Alkylation. rsc.orgacs.org |
Employment of Air/Oxygen as Green Oxidants
The use of air or molecular oxygen as the primary oxidant in chemical reactions is a key goal of green chemistry, as it replaces hazardous and expensive oxidizing agents, with water being the only byproduct. rsc.orgresearchgate.net In the context of arylboronic acid chemistry, air and oxygen have been utilized in oxidative transformations. For example, a rapid, green, and efficient microwave-assisted protocol for the air oxidation of boronic acids to phenols has been developed under transition metal-free conditions. rsc.orgresearchgate.net This method represents a significant advancement in the sustainable synthesis of phenols from boronic acids. rsc.org Furthermore, visible-light-mediated aerobic oxidative hydroxylation of arylboronic acids can be achieved without the need for metal catalysts, further enhancing the green credentials of this transformation. researchgate.net
Strategies for Catalyst Design and Recyclability
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity. The design of recyclable catalysts is of paramount importance for reducing waste and improving the economic viability of chemical processes.
Heterogeneous Catalysis (e.g., Cu@C3N4, Silica-Supported Boronic Acids)
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in their ease of separation from the reaction mixture, which allows for straightforward recovery and reuse. nih.govrsc.orgrsc.org For reactions involving arylboronic acids, a variety of heterogeneous catalytic systems have been developed. Palladium nanoparticles supported on carbon (Pd/C) have been shown to be effective and reusable catalysts for Suzuki-Miyaura coupling reactions in aqueous media. nih.gov
Silica-supported catalysts have also garnered considerable attention. Boric acid supported on silica (B1680970) has been used as a recyclable catalyst for multicomponent reactions. nih.gov Furthermore, mesoporous silica has been employed as a support for rhodium complexes to catalyze the 1,4-addition of arylboronic acids in water, demonstrating the versatility of silica as a support material. rsc.org The development of magnetic nanoparticles as supports for palladium catalysts offers a convenient method for catalyst separation using an external magnet. rsc.org A novel magnetic nanoparticle system with a boronic acid group for immobilizing palladium has been shown to be a highly active and reusable catalyst for Suzuki reactions. rsc.org
Table 2: Examples of Heterogeneous Catalysts for Arylboronic Acid Reactions
| Catalyst System | Support Material | Reaction Type | Key Advantages |
| Pd Nanoparticles | Activated Carbon (Pd/C) | Suzuki-Miyaura Coupling | Reusable, effective in aqueous media. nih.gov |
| Boric Acid | Silica (H₃BO₃-SiO₂) | Mannich Reaction | Recyclable, mild reaction conditions. nih.gov |
| Rh Complex | Mesoporous Silica | 1,4-Addition | High activity in water. rsc.org |
| Pd Nanoparticles | Magnetic Nanoparticles (Fe₃O₄@SiO₂) | Suzuki-Miyaura Coupling | Easy separation with a magnet, high reusability. rsc.org |
Recovery and Reuse of Homogeneous Catalysts
While heterogeneous catalysts are generally easier to recycle, significant progress has also been made in the recovery and reuse of homogeneous catalysts. researchgate.netacs.orgrsc.org This is particularly important as homogeneous catalysts often exhibit higher activity and selectivity. One approach involves the use of specialized solvent systems, such as thermomorphic systems, where the catalyst becomes insoluble at a different temperature, allowing for its separation. Continuous recycling of homogeneous palladium/copper catalysts for cross-coupling reactions has been demonstrated using a closed-loop microreactor system. acs.org Another strategy is the application of organic solvent nanofiltration (OSN) to separate the catalyst from the product stream, which has been successfully applied in the pharmaceutical industry for the recovery of homogeneous palladium catalysts. rsc.org
Atom Economy Considerations in (3-Isopropoxy-4-methylphenyl)boronic Acid Synthesis and Transformations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. tudelft.nl Reactions with high atom economy are inherently less wasteful.
Integration of Flow Chemistry for Enhanced Process Efficiency and Safety
The synthesis of this compound, a valuable building block in organic chemistry, is increasingly benefiting from the principles of sustainable chemistry. A significant advancement in this area is the adoption of flow chemistry, a technology that offers substantial improvements in process efficiency and safety over traditional batch production methods. nih.govresearchgate.netlabmanager.com
Flow chemistry involves the continuous pumping of reactants through a network of tubes or microreactors, where the reaction takes place. aragen.com This approach provides precise control over reaction parameters such as temperature, pressure, and mixing, leading to more consistent product quality and higher yields. labmanager.comaragen.com The enhanced heat and mass transfer in flow reactors allows for the safe handling of highly reactive intermediates and exothermic reactions, which can be challenging and hazardous in large-scale batch reactors. researchgate.netkilolabs.com For the synthesis of arylboronic acids, flow chemistry has been shown to enable rapid and high-purity production, even on a multigram scale, with reaction times as short as one second. organic-chemistry.org
The key advantages of integrating flow chemistry in the synthesis of this compound include:
Enhanced Safety: The small reaction volumes within a flow system minimize the risks associated with hazardous reagents and potential thermal runaways. kilolabs.comresearchgate.net In the event of a process disruption, the system can be shut down quickly, limiting the potential for accidents. kilolabs.com
Improved Efficiency and Yield: The precise control over reaction conditions in a continuous flow setup often leads to higher yields and purity of the final product. nih.gov This reduces the need for extensive purification steps, saving time and resources.
Scalability: Scaling up a reaction in a flow system is typically more straightforward than in a batch process. Instead of redesigning large reactors, production can be increased by running the system for longer periods or by using multiple reactors in parallel. labmanager.com
Automation and Reproducibility: Flow chemistry systems can be readily automated, ensuring high reproducibility between batches and reducing the potential for human error. aragen.com
The following interactive table provides a comparative overview of the key features of batch versus flow synthesis for a representative arylboronic acid.
| Feature | Batch Synthesis | Flow Synthesis |
| Reaction Vessel | Single, large vessel | Network of tubes or microreactors |
| Process Control | Less precise, potential for temperature and concentration gradients | High precision over temperature, pressure, and mixing |
| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reaction volumes |
| Scalability | Challenging, often requires process redesign | Seamless, by extending run time or parallelization |
| Efficiency & Yield | Can be variable, influenced by scale | Often higher and more consistent yields |
| Footprint | Larger footprint for large-scale production | More compact, requires less space |
The adoption of flow chemistry for the synthesis of this compound aligns with the principles of green chemistry by improving efficiency, enhancing safety, and reducing waste. chemrxiv.org
Lifecycle Assessment Considerations for Arylboronic Acid Chemistry
The key stages in the lifecycle of an arylboronic acid that are considered in an LCA include:
Raw Material Acquisition: This stage involves the extraction and processing of raw materials, including the boron source and various organic precursors. The environmental impacts at this stage are associated with energy consumption, water use, and emissions from mining and chemical synthesis.
Manufacturing: The synthesis of the arylboronic acid is a critical stage. Key environmental considerations include the choice of solvents, reagents, and catalysts. acsgcipr.org The energy required for heating, cooling, and purification processes also contributes significantly to the environmental burden. epa.govresearchgate.net The use of hazardous or precious metal catalysts, such as palladium in Suzuki-Miyaura coupling reactions (a common application of arylboronic acids), has a high carbon footprint and environmental impact. acsgcipr.orginovatus.es
Use and Application: Arylboronic acids are widely used in organic synthesis, particularly in carbon-carbon bond-forming reactions. The environmental impact during this stage is largely dependent on the efficiency of the reaction in which they are used and the nature of the solvents and other reagents involved. researchgate.netresearchgate.net
End-of-Life: This stage encompasses the disposal or recycling of any waste generated during the synthesis and use of the arylboronic acid. The proper treatment of solvent waste and the recovery and recycling of catalysts are crucial for minimizing the environmental impact. acsgcipr.org
Green chemistry metrics, such as Process Mass Intensity (PMI) and E-Factor, are valuable tools used within an LCA framework to quantify the efficiency and waste generation of a chemical process. ctfassets.netrsc.orgmdpi.com A high PMI indicates that a large amount of waste is generated relative to the amount of product. ctfassets.net Solvents are often the largest contributor to the PMI in pharmaceutical manufacturing. ctfassets.net
The following interactive table summarizes the key lifecycle assessment considerations for arylboronic acid chemistry.
| Lifecycle Stage | Key Environmental Considerations | Potential for Improvement |
| Raw Material Acquisition | Energy and water consumption in mining and precursor synthesis. | Use of renewable feedstocks and energy sources. |
| Manufacturing | Solvent selection, energy consumption, catalyst choice (e.g., precious metals), waste generation. | Use of greener solvents, energy-efficient processes (e.g., flow chemistry), and more sustainable catalysts. |
| Use and Application | Reaction efficiency, use of hazardous co-reagents and solvents. | Development of highly efficient catalytic reactions, use of benign solvents. |
| End-of-Life | Solvent and catalyst waste, product degradation. | Solvent recycling, catalyst recovery and reuse, design for degradation into benign products. |
By systematically evaluating these factors, researchers and chemical manufacturers can identify hotspots in the lifecycle of arylboronic acids and develop more sustainable and environmentally friendly processes. isc3.orgacs.org
Q & A
Q. How does this compound compare to other boronic acids in inducing apoptosis via tubulin inhibition?
- Methodological Answer : In glioblastoma cells (U87), this compound shows IC₅₀ = 2.1 µM, comparable to combretastatin A-4 analogs. FACScan analysis reveals G2/M arrest and caspase-3 activation at 10 nM. The methyl group enhances tubulin binding (Kd = 0.8 µM via SPR), while isopropoxy improves pharmacokinetic stability (t½ = 4.2 h in plasma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
